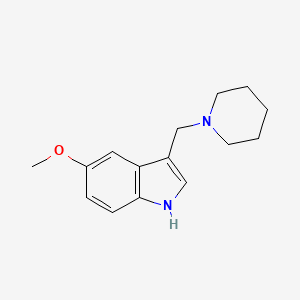

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole

CAS No.:

Cat. No.: VC13597381

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O |

|---|---|

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | 5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole |

| Standard InChI | InChI=1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3 |

| Standard InChI Key | LPPAVRIRVJXRKS-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC=C2CN3CCCCC3 |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CN3CCCCC3 |

Introduction

Structural Characteristics and Synthesis

The core structure of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole consists of an indole scaffold substituted with a methoxy group at the 5-position and a piperidin-1-ylmethyl group at the 3-position. The piperidin-1-ylmethyl substituent introduces a basic nitrogen atom within a six-membered ring, which is critical for interactions with biological targets such as neurotransmitter receptors .

Synthetic Approaches

Synthesis of analogous compounds typically involves:

-

N-Alkylation of indole precursors: For example, racemic 3-(piperidin-3-yl)-1H-indoles can undergo N-alkylation with chiral reagents like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to yield diastereomers, which are then separated via HPLC .

-

Hydrogenolysis: Diastereomers are subjected to hydrogenolysis to remove chiral auxiliaries, yielding enantiomerically pure amines .

-

Cyclocondensation: Intramolecular reactions may occur under specific conditions, leading to tetracyclic structures, as observed in related compounds .

Table 1: Representative Synthetic Yields for Analogous Compounds

| Compound Class | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| 3-(Piperidin-3-yl)-1H-indole | 74–91 | 47.6:52.4 – 48.3:51.7 | |

| 5-Methoxy-3-piperidin-4-yl-1H-indole | N/A | N/A |

Pharmacological Applications

Neurotransmitter System Interactions

Piperidine-containing indoles modulate dopamine and serotonin transporters. Chiral analogs like (R)-10a-c and (S)-11a-c show promise as dual 5-HT1A/SERT inhibitors, which could enhance antidepressant efficacy by combining serotonin reuptake inhibition with receptor agonism . The methylene bridge in 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole may improve blood-brain barrier penetration compared to non-methylated analogs .

Biological and Chemical Properties

Physicochemical Profile

-

Molecular Formula: C₁₅H₂₀N₂O

-

Molecular Weight: 244.34 g/mol

-

Solubility: Likely moderate in polar solvents due to the basic piperidine nitrogen and methoxy group .

Stability and Metabolism

Piperidine-methylindoles are susceptible to oxidative metabolism at the piperidine ring, but the methylene bridge may reduce first-pass metabolism compared to direct piperidine-linked analogs . Preclinical studies on related compounds indicate hepatic clearance via cytochrome P450 enzymes .

Preclinical and Clinical Relevance

In Vitro and In Vivo Efficacy

-

Cognitive Enhancement: SUVN-502, a related 5-HT6 antagonist, increases hippocampal acetylcholine levels in rodents, suggesting pro-cognitive effects .

-

Antidepressant Potential: Dual 5-HT1A/SERT inhibitors derived from 3-(piperidin-3-yl)-1H-indoles show synergistic effects with donepezil and memantine in preclinical models .

Table 2: Receptor Affinity Data for Key Analogs

| Compound | 5-HT1A Kᵢ (nM) | 5-HT6 Kᵢ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| SUVN-502 | >10,000 | 2.04 | N/A |

| (R)-10a | 15.2 | N/A | 8.7 |

| 5-Methoxy-3-piperidin-4-yl | N/A | N/A | N/A |

Future Directions

-

Stereochemical Optimization: Enantioselective synthesis could improve target selectivity, as seen in (R)-10a-c derivatives .

-

Dual-Target Therapies: Combining 5-HT6 antagonism with acetylcholinesterase inhibition may enhance efficacy in Alzheimer’s disease .

-

Formulation Development: Nanoemulsions or prodrugs could address solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume